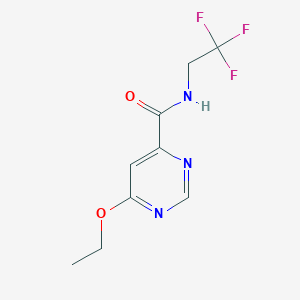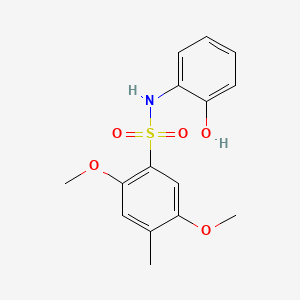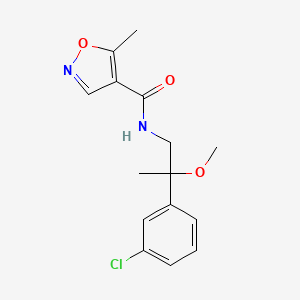
N-(2-(3-chlorophenyl)-2-methoxypropyl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound would be described in terms of its molecular structure, including the types and arrangement of its atoms.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined.Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has identified compounds with structures similar to N-(2-(3-chlorophenyl)-2-methoxypropyl)-5-methylisoxazole-4-carboxamide exhibiting antitumor activities. For instance, studies on imidazotetrazines and quinoxalinones reveal their potential in broad-spectrum antitumor applications and as antagonists for certain receptors, suggesting a prodrug modification approach for cancer treatment M. Stevens et al., 1984; R. Mahesh et al., 2011.
Molecular Interaction Studies
Research on the molecular interactions of cannabinoid receptor antagonists has provided insights into the design and synthesis of new molecules with potential therapeutic applications. Studies demonstrate how alterations in molecular structure can significantly impact binding affinity and receptor interactions, offering pathways for developing new drugs J. Shim et al., 2002.
Synthesis and Characterization
Innovative synthesis methods for creating derivatives of compounds similar to N-(2-(3-chlorophenyl)-2-methoxypropyl)-5-methylisoxazole-4-carboxamide have been explored, with studies detailing the preparation of isoxazole- and oxazole-carboxylic acids derivatives. These works underscore the importance of controlled synthesis techniques in the development of novel compounds with potential application in medicine and agriculture A. V. Serebryannikova et al., 2019; Jiro Mizuya et al., 1989.
Biological Activity Studies
Research on novel comenic acid derivatives containing isoxazole and isothiazole moieties highlights the exploration of biological activities of these compounds. Such studies are crucial for identifying new therapeutic agents and understanding their mechanisms of action A. Kletskov et al., 2018.
Safety And Hazards
The compound’s safety profile would be assessed, including its toxicity, potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve proposing further studies to explore the compound’s properties, uses, and potential applications.
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-10-13(8-18-21-10)14(19)17-9-15(2,20-3)11-5-4-6-12(16)7-11/h4-8H,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSGCXJUKSTMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-2-methoxypropyl)-5-methylisoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

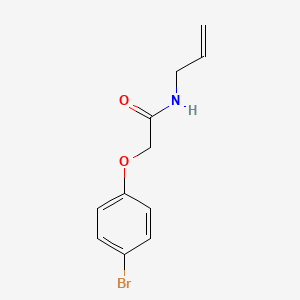
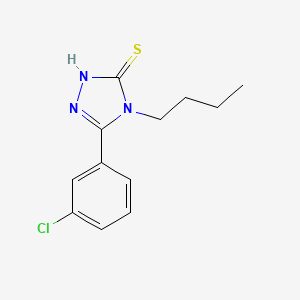
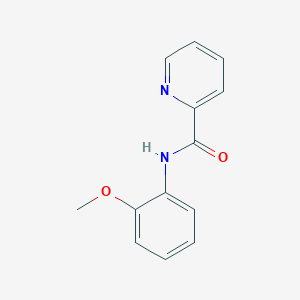
![1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2645611.png)
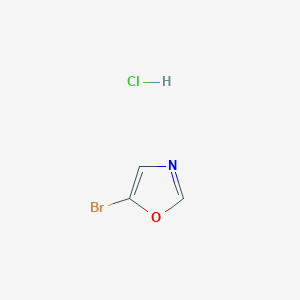
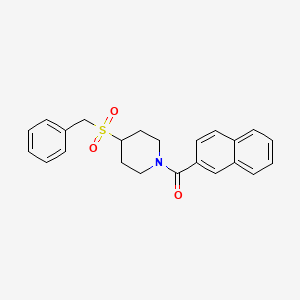
![(2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2645616.png)
![9-(4-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2645617.png)
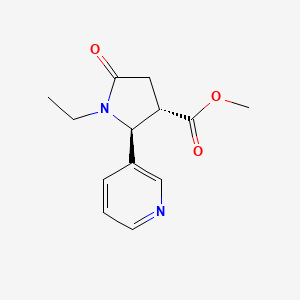
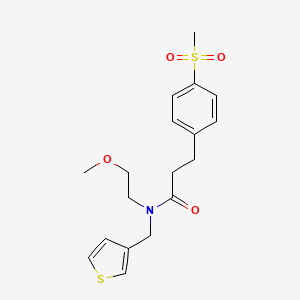
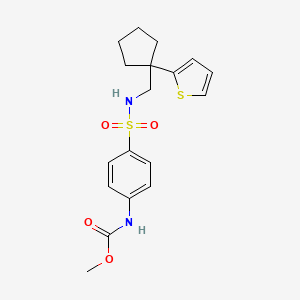
![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/no-structure.png)
